Cas no 862193-80-4 (5-methyl-3-phenyl-N-propylpyrazolo1,5-apyrimidin-7-amine)

5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fused pyrazole-pyrimidine core, substituted with a phenyl group at the 3-position and a propylamine moiety at the 7-position, enhancing its binding affinity for biological targets. The compound exhibits favorable physicochemical properties, including moderate lipophilicity and stability, making it suitable for further derivatization or biological evaluation. Its scaffold is of interest in the development of kinase inhibitors or modulators of signaling pathways. The presence of the methyl group at the 5-position may influence metabolic stability and selectivity in target interactions.
5-methyl-3-phenyl-N-propylpyrazolo1,5-apyrimidin-7-amine structure
862193-80-4 structure
Product Name:5-methyl-3-phenyl-N-propylpyrazolo1,5-apyrimidin-7-amine
CAS No:862193-80-4
MF:C16H18N4
MW:266.340922832489
CID:5421510
Update Time:2025-10-28

5-methyl-3-phenyl-N-propylpyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
    • 5-methyl-3-phenyl-N-propylpyrazolo1,5-apyrimidin-7-amine
    • Inchi: 1S/C16H18N4/c1-3-9-17-15-10-12(2)19-16-14(11-18-20(15)16)13-7-5-4-6-8-13/h4-8,10-11,17H,3,9H2,1-2H3
    • InChI Key: JILRXKCLGGBXFT-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C=NN1C(NCCC)=CC(C)=N2

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Additional information on 5-methyl-3-phenyl-N-propylpyrazolo1,5-apyrimidin-7-amine

Comprehensive Overview of 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 862193-80-4)

5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 862193-80-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GABA receptor modulator, aligning with current trends in targeted therapy development.

The molecular structure of 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine features a methyl group at position 5, a phenyl ring at position 3, and a propylamine side chain at position 7. These modifications contribute to its lipophilicity and binding affinity, making it a promising candidate for central nervous system (CNS) drug development. Recent studies have explored its potential in addressing neurodegenerative disorders, a hot topic in medical research, though clinical applications remain under investigation.

From a synthetic chemistry perspective, the preparation of CAS 862193-80-4 typically involves multi-step reactions including cyclocondensation and N-alkylation processes. The compound's crystalline form and solubility profile have been characterized to optimize its formulation potential. Analytical techniques such as HPLC purity analysis and mass spectrometry are crucial for quality control, especially for researchers sourcing this material for high-throughput screening platforms.

In the context of green chemistry initiatives, there's growing interest in developing more sustainable synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives. The environmental impact of pharmaceutical intermediates like 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has become a key consideration, with researchers exploring catalytic methods and biodegradable solvents in its production. This aligns with the pharmaceutical industry's push toward carbon-neutral manufacturing processes.

The compound's structure-activity relationship (SAR) has been extensively studied, particularly how the propylamine side chain influences target binding. Computational chemistry approaches, including molecular docking simulations, have predicted its interaction with various biological targets. These in silico studies are valuable for reducing experimental costs in early-stage drug discovery, a practice gaining traction in AI-assisted pharmaceutical research.

Stability studies of CAS 862193-80-4 under various pH conditions and temperature ranges provide crucial data for formulation scientists. The compound demonstrates particular stability in solid-state storage, making it suitable for long-term research applications. Such characteristics are vital for laboratories engaged in fragment-based drug design, where compound integrity directly impacts screening results.

Patent literature reveals growing intellectual property activity surrounding pyrazolo[1,5-a]pyrimidine analogs, with 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine appearing in several applications related to neurological therapeutics. This reflects the pharmaceutical industry's focus on CNS-targeted small molecules, especially for conditions like epilepsy and anxiety disorders where current treatments have limitations.

From a commercial perspective, the availability of CAS 862193-80-4 through specialty chemical suppliers has increased in recent years, catering to the demand from contract research organizations (CROs) and academic labs. The compound's pricing reflects its high purity grade requirements and the complexity of its synthesis, factors important for procurement specialists evaluating research chemical suppliers.

Analytical challenges associated with 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine include its detection in complex biological matrices. Advanced techniques like LC-MS/MS are often employed for its quantification in pharmacokinetic studies. These methodological considerations are particularly relevant for researchers investigating the compound's metabolic stability and blood-brain barrier penetration.

The future research directions for 862193-80-4 may include exploration of its polymorphic forms and co-crystal engineering to enhance physicochemical properties. Such approaches are becoming standard in preformulation studies for potential drug candidates. Additionally, its potential as a chemical probe for studying specific biological pathways continues to attract interest from both academic and industrial researchers.

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